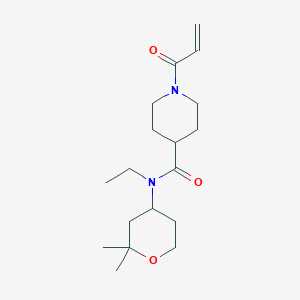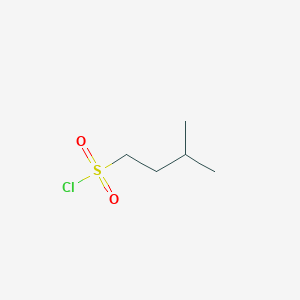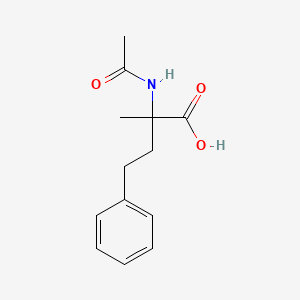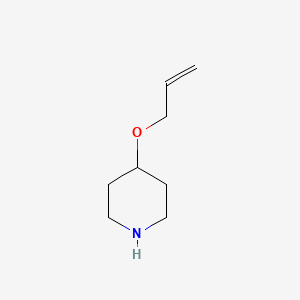
N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide” is a chemical compound with the molecular formula C12H14N2O2S . It has a molecular weight of 250.317 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring attached to a butanamide group . The benzothiazole ring contains a sulfur and a nitrogen atom, and the butanamide group contains an amide functional group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 250.32 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a specialized database.Scientific Research Applications
Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment
Research has identified derivatives of N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide as potent inhibitors of the dipeptidyl peptidase IV (DPP-IV) enzyme, which is a target for type 2 diabetes treatment. A study highlighted the synthesis and evaluation of such derivatives, demonstrating their significant DPP-IV inhibitory activity and potential in reducing blood glucose levels in an oral glucose tolerance test (Nitta et al., 2008).
Lipoxygenase Inhibition for Anti-inflammatory Purposes
Another study focused on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, showcasing their ability to inhibit the lipoxygenase enzyme. This inhibition suggests potential anti-inflammatory applications, providing a foundation for further exploration of similar compounds in the context of inflammation-related diseases (Aziz‐ur‐Rehman et al., 2016).
Photophysical Properties for Optical Applications
Benzothiazole derivatives, including those structurally related to this compound, have been studied for their luminescent properties. A particular focus has been on their application in white light emission, where their ability to emit light in different regions of the visible spectrum upon aggregation has been harnessed to create white-light-emitting devices (Lu et al., 2017).
Anticonvulsant and Neuroprotective Effects
Research into N-(substituted benzothiazol-2-yl)amide derivatives has revealed significant anticonvulsant and neuroprotective effects. One study identified a compound within this class that effectively managed seizures and demonstrated neuroprotective action by modulating oxidative stress markers in brain tissue, indicating potential for the treatment of epilepsy and associated neuronal damage (Hassan et al., 2012).
Corrosion Inhibition for Material Protection
Benzothiazole derivatives have also been studied for their application in corrosion inhibition, particularly for carbon steel in acidic environments. Such compounds can significantly reduce corrosion rates, offering a promising approach for extending the life of metal components in industrial systems (Hu et al., 2016).
Future Directions
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-4-11(15)14-12-13-9-6-5-8(16-2)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQSNPBCXGWFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one](/img/structure/B2861622.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2861624.png)
![Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861625.png)


![3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride](/img/structure/B2861631.png)


![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)


![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)
